molecular formula C15H15N5O2 B2702507 5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034389-21-2

5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2702507
CAS No.: 2034389-21-2
M. Wt: 297.318
InChI Key: LKFGROYVJLPAOL-UHFFFAOYSA-N
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Description

5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure comprising an isoxazole ring, a pyrazole ring, and a pyridine ring, making it an interesting subject for chemical and pharmaceutical research.

Scientific Research Applications

5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes .

Future Directions

The future research directions for this compound would likely involve further exploration of its potential uses in medicinal chemistry, given the presence of the pyrazole, pyridine, and isoxazole rings which are common in many pharmaceutical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, such as palladium or rhodium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide stands out due to its unique combination of isoxazole, pyrazole, and pyridine rings. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

5-methyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-10-6-13(19-22-10)15(21)17-7-11-4-3-5-16-14(11)12-8-18-20(2)9-12/h3-6,8-9H,7H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFGROYVJLPAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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